

Application Notes and Protocols: In Vivo Mouse Models of TYK2-Mediated Disease

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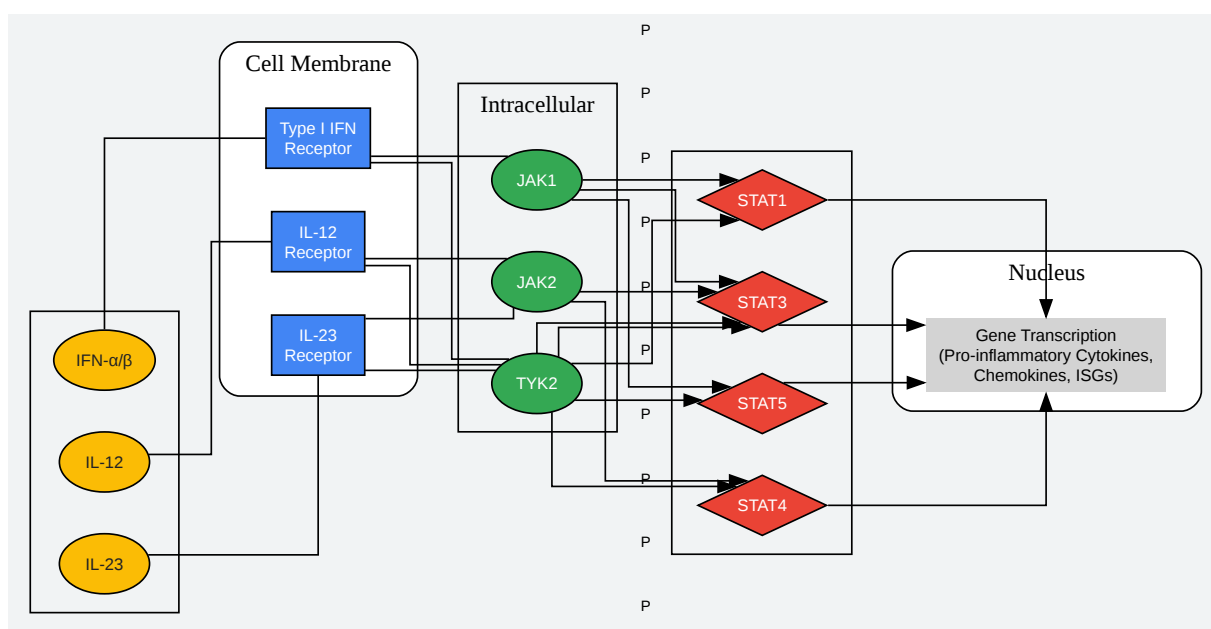
Introduction: Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical intracellular mediator for various cytokine signaling pathways essential for both innate and adaptive immunity.[1][2] TYK2 associates with the receptors for type I interferons (IFN), interleukin (IL)-6, IL-10, IL-12, and IL-23.[1][3] Its central role in propagating signals that drive the differentiation and function of T helper 1 (Th1) and Th17 cells places it at the core of the pathogenesis of numerous autoimmune and inflammatory diseases.[1][3][4] Consequently, TYK2 has emerged as a compelling therapeutic target for conditions such as psoriasis, rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.[5][6]

Studies utilizing TYK2-deficient (Tyk2^{-/-}) or kinase-inactive (Tyk2K923E) mice have been instrumental in elucidating the specific in vivo functions of TYK2.[7][8] These models consistently demonstrate that the absence or inhibition of TYK2 activity confers protection against disease development in various preclinical models, primarily by impairing the IL-12/Th1 and IL-23/Th17 inflammatory axes.[1] This document provides detailed application notes and protocols for several well-established in vivo mouse models used to study TYK2-mediated diseases and evaluate the efficacy of TYK2 inhibitors.

TYK2 Signaling Pathways

TYK2 is integral to the signal transduction of key cytokines implicated in autoimmune diseases. Upon cytokine binding, TYK2 and other JAKs associated with the receptor subunits are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of

Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the transcription of target genes.



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Caption: TYK2-mediated cytokine signaling pathways.

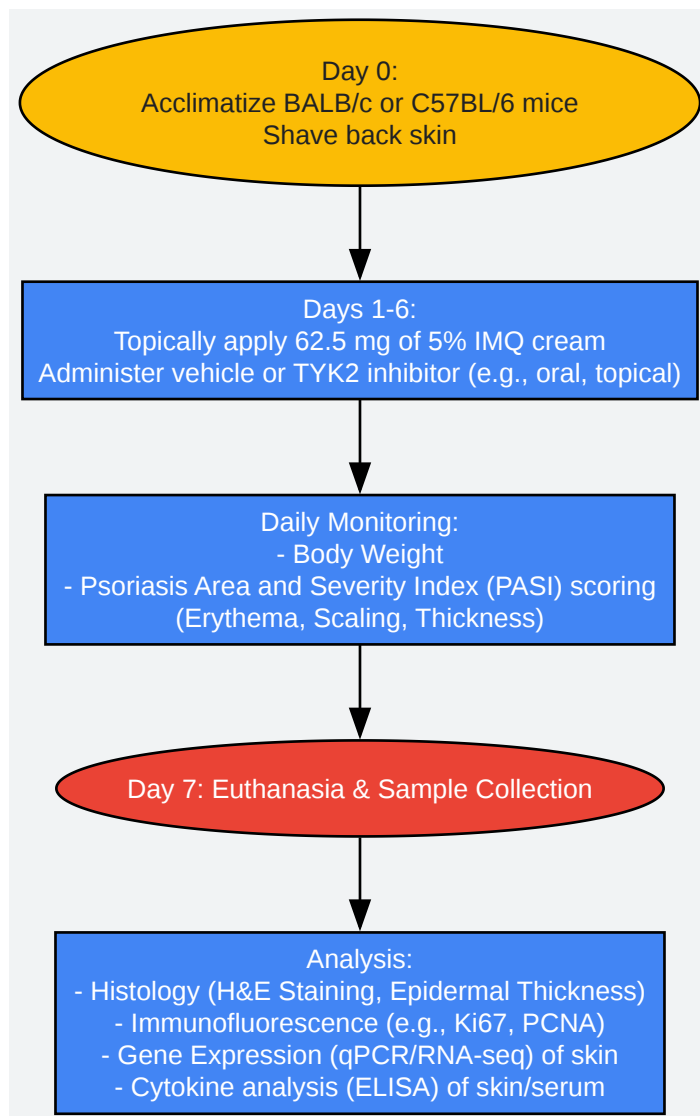
Psoriasis Models

Psoriasis is a chronic inflammatory skin disease driven by the IL-23/Th17 axis. Mouse models that recapitulate key aspects of psoriatic inflammation are widely used to test novel therapeutics, including TYK2 inhibitors.

Imiquimod (IMQ)-Induced Psoriasis-Like Dermatitis

This is a robust and widely used model that induces a psoriasis-like phenotype characterized by skin thickening (acanthosis), scaling, erythema, and immune cell infiltration, dependent on

the IL-23/IL-17 axis.



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Caption: Experimental workflow for the IMQ-induced psoriasis model.

- Animals: Use 8-10 week old BALB/c or C57BL/6 mice.
- Acclimatization: Allow mice to acclimate for at least one week before the experiment.
- Preparation (Day 0): Shave the dorsal skin of the mice carefully.
- Induction (Days 1-6):

- Topically apply a daily dose of 62.5 mg of a 5% imiquimod cream to the shaved back skin.
[9][10]
- Administer the test compound (e.g., TYK2 inhibitor) or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection, or topical application) daily, typically starting on Day 1.[9][11]
- Monitoring (Daily):
 - Record the body weight of each mouse.
 - Score the severity of skin inflammation using the Psoriasis Area and Severity Index (PASI). Score erythema, scaling, and skin thickness independently on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score reflects the overall disease severity.[9][11]
- Endpoint Analysis (Day 7):
 - Euthanize mice and collect blood via cardiac puncture for serum cytokine analysis.
 - Excise the treated dorsal skin. A portion should be fixed in 10% neutral buffered formalin for histology (H&E staining) and immunofluorescence, and another portion snap-frozen for gene expression (qPCR) or protein analysis (ELISA).[9][11]
 - Measure epidermal thickness from H&E stained sections.[9]
 - Analyze skin homogenates for levels of pro-inflammatory cytokines such as IL-17A, IL-23, and TNF- α . [11]

IL-23-Induced Skin Inflammation

This model directly assesses the pathogenic role of IL-23, a key cytokine upstream of Th17 activation that signals through TYK2.

- Animals: Use Tyk2^{+/+} (Wild-Type) and Tyk2^{-/-} mice on a C57BL/6 background.
- Induction: Administer intradermal injections of recombinant murine IL-23 (e.g., 0.5 μ g in 20 μ L PBS) into the mouse ear pinna every other day for a specified duration (e.g., 2 weeks).

Control mice receive PBS injections.

- Monitoring: Measure ear thickness daily using a caliper before the injection. The change in ear thickness reflects the degree of inflammation.[\[1\]](#)[\[4\]](#)
- Endpoint Analysis: At the end of the experiment, harvest the ears for histological analysis (epidermal hyperplasia) and gene expression analysis of psoriasis-related cytokines and antimicrobial peptides.[\[1\]](#)[\[4\]](#)

Quantitative Data from TYK2 Psoriasis Mouse Models

Model	Genotype / Treatment	Key Readout	Result	Reference
IMQ-Induced	Tyk2-/- vs. WT	PASI Score	Significantly reduced in Tyk2-/- mice.	[3]
IMQ-Induced	Tyk2-/- vs. WT	Th17-related cytokine production	Diminished in Tyk2-/- mice.	[3]
IMQ-Induced	Topical TYK2 Inhibitor (BMS-986165) vs. Vaseline	Epidermal Thickness	Significantly reduced with inhibitor treatment.	[9]
IMQ-Induced	Topical TYK2 Inhibitor (BMS-986165) vs. Vaseline	Skin IL-17A, IL-17F mRNA levels	Substantially decreased with inhibitor treatment.	[9]
IL-23-Induced	Tyk2-/- vs. WT	Ear Swelling & Epidermal Hyperplasia	Reduced in Tyk2-/- mice.	[1]
IL-23-Induced	Tyk2-/- vs. WT	Infiltration of Th17 and Th22 cells	Reduced in Tyk2-/- mice.	[1]
IL-23-Induced	TYK2 Degradar (15t) vs. Vehicle	PASI Score & Skin IL-17/IL-23 levels	Significantly reduced with degrader treatment.	[12]

Rheumatoid Arthritis Models

Rheumatoid arthritis (RA) is an autoimmune disease characterized by chronic joint inflammation. TYK2's role in mediating signals for IL-12 and IL-23 makes it crucial for the activation of pathogenic T cells in RA.[1]

Collagen Antibody-Induced Arthritis (CAIA)

The CAIA model is rapid and bypasses the T-cell dependent auto-antibody generation phase, focusing on the inflammatory effector phase of arthritis. It is suitable for evaluating inflammatory responses.[\[13\]](#)

- Animals: Use BALB/c, B10.Q, or DBA/1 mice. Compare Tyk2^{-/-} with wild-type littermates.
- Induction (Day 0): Administer an intravenous (i.v.) or intraperitoneal (i.p.) injection of an arthritogenic cocktail of anti-type II collagen monoclonal antibodies.
- Booster (Day 3): Administer an i.p. injection of lipopolysaccharide (LPS, 25-50 µg/mouse) to synchronize and enhance the inflammatory response.[\[13\]](#)
- Monitoring (Daily from Day 3):
 - Assess mice for signs of arthritis. Score each paw on a scale of 0-4 (0: no swelling; 1: swelling of one joint; 2: moderate swelling; 3: severe swelling of the entire paw; 4: maximal swelling and ankylosis). The maximum score per mouse is 16.
 - Measure paw thickness with a caliper.
- Endpoint Analysis:
 - Harvest paws for histological analysis to assess inflammatory cell infiltration, synovial hyperplasia, and cartilage/bone erosion.[\[14\]](#)
 - Analyze joint tissue for the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and matrix metalloproteases (MMPs).[\[14\]](#)

Quantitative Data from TYK2 Arthritis Mouse Models

Model	Genotype / Treatment	Key Readout	Result	Reference
CAIA	Tyk2-/- vs. WT	Clinical Arthritis Score	Tyk2-/- mice showed no signs of arthritis.	[13][14]
CAIA	Tyk2-/- vs. WT	Paw Swelling	Massive swelling in WT mice; no swelling in Tyk2-/- mice.	[13][14]
CAIA	Tyk2-/- vs. WT	Inflammatory Cell Infiltration in Joints	Observed in WT mice; absent in Tyk2-/- mice.	[14]
CAIA	Tyk2-/- vs. WT	Production of Th1/Th17 cytokines in paw	Reduced in Tyk2-/- mice.	[14]
CIA & CAIA	Tyk2-/- vs. WT	Arthritis Development	Markedly decreased susceptibility in Tyk2-/- mice.	[1]

Inflammatory Bowel Disease (IBD) / Colitis Models

IBD pathogenesis involves dysregulated immune responses to gut microbiota, with Th1 and Th17 cells playing a major role. TYK2 inhibition is a promising strategy for IBD treatment.[15]

T-Cell Transfer Colitis

This model is ideal for studying T-cell mediated intestinal inflammation and shares many features of human IBD.[16] Colitis is induced by transferring naive T cells into immunodeficient mice.

- Animals: Use RAG1-/- (or SCID) mice as recipients. Donor naive T cells (CD4+CD45RB^{high}) are isolated from the spleens of wild-type or Tyk2-mutant mice.

- Cell Isolation: Isolate CD4⁺ T cells from donor spleens using magnetic-activated cell sorting (MACS). Further sort for the CD45RB^{high} population using fluorescence-activated cell sorting (FACS).
- Induction (Day 0): Inject 0.5×10^6 sorted naive T cells intraperitoneally into each RAG1^{-/-} recipient mouse.[\[16\]](#)[\[17\]](#)
- Monitoring:
 - Monitor body weight three times per week. Progressive weight loss is a key indicator of colitis.[\[16\]](#)
 - Assess clinical signs of disease (e.g., stool consistency, rectal bleeding).
 - Perform mini-endoscopy to visually score colonic inflammation.[\[16\]](#)
- Endpoint Analysis (typically 5-8 weeks post-transfer):
 - Harvest the colon and measure its weight and length.
 - Perform histological scoring of inflammation on Swiss-rolled colon sections.
 - Isolate lamina propria lymphocytes (LPLs) from the colon for ex vivo analysis of T-cell populations (Th1, Th17) by flow cytometry.[\[16\]](#)

Quantitative Data from TYK2 Colitis Mouse Models

Model	Genotype / Treatment	Key Readout	Result	Reference
T-Cell Transfer	Transfer of Tyk2 Kinase-Inactive (Tyk2KE) T cells vs. WT T cells	Body Weight Loss	Prevented in mice receiving Tyk2KE T cells.	[16]
T-Cell Transfer	Transfer of Tyk2KE T cells vs. WT T cells	Histopathology Score	Significantly lower in mice receiving Tyk2KE T cells.	[16]
T-Cell Transfer	Oral TYK2 inhibitor vs. Vehicle	Disease Activity Index (DAI)	Decreased with TYK2 inhibitor treatment.	[16][17]
TNBS-Induced Colitis	Tyk2 ^{-/-} vs. WT	Survival Ratio	All WT mice died within 3 days; Tyk2 ^{-/-} mice showed significantly improved survival.	[18]

Multiple Sclerosis Model

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis, a demyelinating disease of the central nervous system (CNS). The disease is mediated by autoreactive Th1 and Th17 cells.

Protocol: MOG35-55-Induced EAE

- Animals: Use C57BL/6 mice. Compare Tyk2^{-/-} or Tyk2 P1124A (hypomorphic variant) mice with wild-type controls.[5][19]
- Induction (Day 0): Emulsify Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA). Inject mice subcutaneously with the emulsion.

- Pertussis Toxin: Administer pertussis toxin (i.p.) on Day 0 and Day 2 to facilitate the entry of immune cells into the CNS.
- Monitoring (Daily from ~Day 7):
 - Monitor body weight.
 - Score clinical signs of EAE on a scale of 0-5 (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: quadriplegia; 5: moribund).[19]
- Endpoint Analysis:
 - At peak disease, harvest the brain and spinal cord.
 - Perform histological analysis for immune cell infiltration and demyelination.
 - Isolate CNS-infiltrating lymphocytes for flow cytometric analysis of CD4+ T cell populations (Th1, Th17).[5][19]

Quantitative Data from TYK2 EAE Mouse Models

Model	Genotype / Treatment	Key Readout	Result	Reference
MOG-EAE	Tyk2 ^{-/-} and Tyk2 P1124A vs. WT	Clinical EAE Score	Mice were protected from EAE development.	[5][19]
MOG-EAE	Tyk2 ^{-/-} and Tyk2 P1124A vs. WT	CD4+ T cell infiltration in CNS	Reduced in Tyk2 mutant mice.	[5][19]
MOG-EAE	Tyk2 ^{-/-} and Tyk2 P1124A vs. WT	Th1 and Th17 impairment	Observed in Tyk2 mutant mice.	[5][19]
MOG-EAE	Centrally-penetrant TYK2 inhibitor vs. Vehicle	Clinical EAE Score & Lymphoid cell infiltration	Reduced with inhibitor treatment.	[19]

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References

- 1. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. pnas.org [pnas.org]
- 6. TYK2: an emerging therapeutic target in rheumatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Topical TYK2 inhibitor ameliorates psoriasis-like dermatitis via the AKT-SP1-NGFR-AP1 pathway in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deucravacitinib and shikonin combination therapy ameliorates imiquimod-induced psoriasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degradar with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Tyk2 deficiency protects joints against destruction in anti-type II collagen antibody-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective Tyrosine Kinase 2 Inhibition for Treatment of Inflammatory Bowel Disease: New Hope on the Rise - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tyrosine Kinase 2 Signalling Drives Pathogenic T cells in Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tyrosine Kinase 2 Signalling Drives Pathogenic T cells in Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]
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